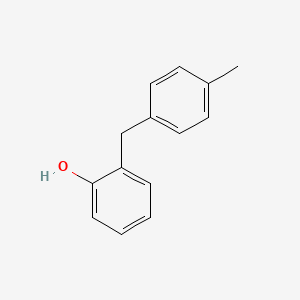

2-(4-Methylbenzyl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

56502-38-6 |

|---|---|

Molecular Formula |

C14H14O |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

2-[(4-methylphenyl)methyl]phenol |

InChI |

InChI=1S/C14H14O/c1-11-6-8-12(9-7-11)10-13-4-2-3-5-14(13)15/h2-9,15H,10H2,1H3 |

InChI Key |

TVGZELAGISCEBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=CC=CC=C2O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 2 4 Methylbenzyl Phenol

Established Synthetic Routes

The creation of 2-(4-Methylbenzyl)phenol is primarily accomplished through several key synthetic pathways, with Friedel-Crafts alkylation being a cornerstone of its production.

Friedel-Crafts Alkylation Approaches

Friedel-Crafts alkylation stands as a fundamental and widely employed method for synthesizing this compound. evitachem.comnih.gov This electrophilic aromatic substitution reaction involves the alkylation of a phenol (B47542) with an alkylating agent in the presence of a Lewis acid catalyst. jk-sci.combyjus.com In a typical synthesis, p-cresol (B1678582) and styrene (B11656) are used as the primary materials. lew.ro The reaction can also be performed using an alkyl halide as the alkylating agent. nih.gov The Lewis acid, such as aluminum chloride (AlCl₃) or iron (III) chloride (FeCl₃), activates the alkylating agent to form a carbocation. jk-sci.combyjus.com This electrophile is then attacked by the electron-rich phenol ring, leading to the formation of the desired product. byjus.com The choice of catalyst is crucial and can range from very active (e.g., AlCl₃, AlBr₃) to mild (e.g., BCl₃, SnCl₄), depending on the desired reactivity and to minimize potential side reactions. jk-sci.com

Catalytic Systems in Synthesis (e.g., Molecular Sieves)

To enhance the efficiency and selectivity of the synthesis, various catalytic systems have been developed. Mesoporous molecular sieves, such as Fe-Al-MCM-41, have proven to be effective catalysts for the Friedel-Crafts alkylation of p-cresol with styrene to produce this compound. lew.ro These catalysts offer a large surface area and tailored active sites, which can improve reaction rates and yields. lew.ro The Fe-Al-MCM-41 catalyst is prepared through a hydrothermal synthesis method followed by ion substitution. lew.ro The use of such solid acid catalysts is advantageous as they can be easily separated from the reaction mixture and potentially reused, aligning with principles of green chemistry. nih.gov Research has shown that with the Fe-Al-MCM-41 catalyst, a high conversion of styrene (around 81.2%) and a product yield of 74.6% can be achieved under optimized conditions. lew.ro

Table 1: Optimized Reaction Conditions for the Synthesis of this compound using Fe-Al-MCM-41 Catalyst lew.ro

| Parameter | Optimal Value |

| Reaction Time | 4 hours |

| Reaction Temperature | 85°C |

| Molar Ratio (p-cresol/Styrene) | 4:1 |

| Catalyst to Styrene Ratio | 65mg catalyst / 1mmol styrene |

Other Advanced Synthetic Strategies

While Friedel-Crafts alkylation is predominant, other advanced strategies are being explored for the synthesis of related phenolic compounds, which could potentially be adapted for this compound. These include reductive amination and nucleophilic substitution reactions. unito.it For instance, methods involving the condensation reaction between a substituted benzaldehyde (B42025) and an aminophenol are utilized for similar structures. Additionally, the development of more environmentally friendly processes that use alcohols as alkylating agents, with water as the only by-product, is a significant area of research. nih.gov

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound and controlling the product distribution.

Exploration of Alkylation Mechanisms

The Friedel-Crafts alkylation mechanism proceeds through a series of well-defined steps. byjus.com First, the Lewis acid catalyst reacts with the alkylating agent (e.g., an alkyl halide or an alcohol) to generate an electrophilic carbocation. jk-sci.combyjus.com In the case of using styrene as the alkylating agent with a molecular sieve catalyst, the styrene is activated by the acid center of the catalyst to form a methylbenzyl carbocation. e3s-conferences.org

This carbocation then attacks the electron-rich aromatic ring of the phenol, forming a resonance-stabilized intermediate known as a cyclohexadienyl cation or a sigma complex. byjus.come3s-conferences.org This step temporarily disrupts the aromaticity of the phenol ring. byjus.com Finally, a proton is eliminated from the intermediate, restoring the aromaticity of the ring and yielding the alkylated phenol product. byjus.come3s-conferences.org This proton is then free to react with the catalyst complex, regenerating the Lewis acid for subsequent catalytic cycles. byjus.com

Role of Catalysts in Reaction Efficiency and Selectivity

The catalyst plays a pivotal role in determining both the efficiency and selectivity of the alkylation reaction. jk-sci.com Lewis acids facilitate the formation of the carbocation, thereby increasing the reaction rate. jk-sci.com The choice of catalyst can influence the product distribution. For example, harsher catalysts may lead to undesired side reactions or degradation of the substrate. jk-sci.com

In the synthesis of this compound, selectivity is a key concern, as alkylation can occur at different positions on the phenol ring, and polyalkylation can also be an issue. jk-sci.comlew.ro Using a mesoporous molecular sieve catalyst like Fe-Al-MCM-41 has been shown to provide high selectivity for the desired product, with a selectivity of 95.7% being reported. lew.ro The structured pores of the molecular sieve can influence the regioselectivity of the reaction by sterically directing the incoming electrophile to a specific position on the phenol ring. lew.roe3s-conferences.org Furthermore, optimizing the reaction conditions, such as the molar ratio of reactants, can also help to minimize the formation of by-products like 4-methyl-2,6-bis(α-methylbenzyl)phenol. lew.ro

Influence of Reaction Parameters on Synthesis Outcomes

The optimization of reaction parameters is crucial for maximizing the yield of the desired product, this compound, while minimizing the formation of by-products, such as the di-substituted 4-methyl-2,6-bis(α-methylbenzyl)phenol. lew.ro Key parameters that influence the reaction outcome include temperature, time, reactant molar ratios, solvent system, and catalyst concentration. lew.ro

Reaction temperature and duration are pivotal in controlling the kinetics and thermodynamics of the alkylation process. Research conducted on the synthesis using an Fe-Al-MCM-41 catalyst has systematically investigated these variables to determine the optimal conditions for product yield and selectivity. lew.ro

The reaction temperature directly affects the rate of reaction and the formation of by-products. lew.ro As the temperature increases, the yield of the main product generally rises to an optimal point before declining. lew.ro Similarly, the reaction time must be sufficient to allow for maximum conversion without promoting side reactions. lew.ro Studies have identified that a reaction temperature of 85°C and a refluxing time of 4 hours are optimal for this specific synthesis, achieving a balance between high yield and high selectivity. lew.ro

Table 1: Effect of Reaction Temperature on Synthesis of this compound Reaction Conditions: p-cresol/styrene molar ratio = 4:1, reaction time = 4h, catalyst amount = 65mg per 1 mmol styrene.

| Temperature (°C) | Styrene Conversion (%) | Main Product Yield (%) | Selectivity (%) |

| 75 | 73.1 | 68.2 | 93.3 |

| 80 | 78.5 | 72.8 | 92.7 |

| 85 | 81.2 | 74.6 | 95.7 |

| 90 | 81.5 | 74.3 | 91.2 |

| 95 | 81.6 | 73.5 | 90.1 |

| Data sourced from Feng et al., 2018. lew.ro |

Table 2: Effect of Reaction Time on Synthesis of this compound Reaction Conditions: p-cresol/styrene molar ratio = 4:1, reaction temperature = 85°C, catalyst amount = 65mg per 1 mmol styrene.

| Time (h) | Styrene Conversion (%) | Main Product Yield (%) | Selectivity (%) |

| 1 | 48.2 | 43.1 | 89.4 |

| 2 | 65.3 | 60.5 | 92.6 |

| 3 | 75.8 | 70.1 | 92.5 |

| 4 | 81.2 | 74.6 | 95.7 |

| 5 | 81.4 | 74.5 | 91.5 |

| Data sourced from Feng et al., 2018. lew.ro |

The molar ratio of the reactants, p-cresol and styrene, is a critical factor influencing both the conversion of the limiting reactant (styrene) and the selectivity towards the mono-alkylated product. lew.ro An excess of the phenol component is generally used to favor the formation of the desired this compound and to suppress the formation of the di-substituted by-product. lew.ro Research indicates that the conversion rate of styrene and the selectivity for the main product increase as the molar ratio of p-cresol to styrene increases. lew.ro However, an excessively high ratio offers diminishing returns and makes the process less economical. The optimal molar ratio of p-cresol to styrene has been determined to be 4:1. lew.ro At lower ratios, the likelihood of further alkylation on the product molecule increases, leading to the formation of 4-methyl-2,6-bis(α-methylbenzyl)phenol. lew.ro

The reaction is typically conducted in a non-polar solvent to facilitate heat transfer and maintain a homogeneous reaction mixture. Cyclohexane has been effectively used as a solvent in this synthesis. lew.ro

Table 3: Effect of Reactant Molar Ratio on Synthesis of this compound Reaction Conditions: reaction temperature = 85°C, reaction time = 4h, catalyst amount = 65mg per 1 mmol styrene.

| Molar Ratio (p-cresol/styrene) | Styrene Conversion (%) | Main Product Yield (%) | Selectivity (%) |

| 1:1 | 95.1 | 55.2 | 58.0 |

| 2:1 | 90.5 | 68.1 | 75.2 |

| 3:1 | 85.3 | 72.2 | 84.6 |

| 4:1 | 81.2 | 74.6 | 95.7 |

| 5:1 | 78.5 | 73.1 | 93.1 |

| Data sourced from Feng et al., 2018. lew.ro |

The concentration of the catalyst plays a crucial role in the alkylation reaction. The amount of catalyst must be sufficient to achieve a high conversion rate in a reasonable timeframe. In the synthesis of this compound using Fe-Al-MCM-41, the catalyst loading was optimized relative to the amount of styrene. lew.ro

As the amount of catalyst increases, the yields of both the main product and by-products tend to increase up to a certain point, after which the selectivity towards the desired this compound may decrease. lew.ro This suggests that an excessive catalyst amount can promote side reactions. The optimal ratio was found to be 65 mg of catalyst per 1 mmol of styrene, which provided the best balance of product yield and selectivity under the optimized temperature and time conditions. lew.ro

Table 4: Effect of Catalyst Loading on Synthesis of this compound Reaction Conditions: p-cresol/styrene molar ratio = 4:1, reaction temperature = 85°C, reaction time = 4h.

| Catalyst Amount (mg per 1 mmol styrene) | Styrene Conversion (%) | Main Product Yield (%) | Selectivity (%) |

| 45 | 60.1 | 55.6 | 92.5 |

| 55 | 72.3 | 67.5 | 93.4 |

| 65 | 81.2 | 74.6 | 95.7 |

| 75 | 81.5 | 74.2 | 91.0 |

| 85 | 81.7 | 73.8 | 90.3 |

| Data sourced from Feng et al., 2018. lew.ro |

Structural Characterization and Spectroscopic Analysis in Academic Contexts

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 2-(4-Methylbenzyl)phenol. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are utilized to map out the specific chemical environments of the hydrogen and carbon atoms within the molecule.

In a related compound, 4-methyl-2-(α-methyl benzyl) phenol (B47542), which shares the core phenolic and methylbenzyl groups, the structure was confirmed using ¹H-NMR. lew.ro For this compound, the expected ¹H NMR spectrum would show distinct signals for the aromatic protons on both the phenol and the benzyl (B1604629) rings, the methylene (B1212753) bridge protons, the methyl group protons, and the hydroxyl proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

Expected ¹H NMR Data for this compound:

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenolic OH | 4.5 - 8.0 | Singlet (broad) | 1H |

| Aromatic (Phenol Ring) | 6.7 - 7.2 | Multiplet | 4H |

| Aromatic (Benzyl Ring) | 7.0 - 7.3 | Multiplet | 4H |

| Benzylic CH₂ | ~4.0 | Singlet | 2H |

Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom, including the aromatic carbons, the benzylic carbon, and the methyl carbon. The characterization of various phenol derivatives, such as Phenol, 2-(((4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)imino)methyl)-, relies on these NMR techniques for structural verification. ontosight.ai

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic rings and the methyl group typically appear around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol is expected around 1200 cm⁻¹. The NIST WebBook provides an IR spectrum for the related compound 4-sec-Butyl-2-(α-methylbenzyl)phenol, which displays these characteristic peaks. nist.gov

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (CH₂, CH₃) | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorption (λ_max) are characteristic of the conjugated π-electron system of the aromatic rings.

For phenolic compounds, electronic transitions typically occur in the UV region. bgu.ac.il The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions of the phenolic and benzyl aromatic rings. In studies of related Schiff bases, such as those derived from 2-hydroxy-5-methylbenzaldehyde, UV-Vis spectroscopy is a standard characterization method. bohrium.com The absorption maxima for this compound are anticipated to be in the range of 270-280 nm, which is typical for substituted phenols.

Crystallographic Studies and Solid-State Characterization

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is derived from the electron distribution of the molecule and helps in understanding the packing of molecules in the crystal.

For various Schiff bases containing phenolic and methylphenyl groups, Hirshfeld surface analysis has been employed to study the nature and extent of intermolecular contacts, such as H···H, C···H, and O···H interactions. iucr.orgiucr.org These interactions govern the crystal packing and influence the physical properties of the solid. For this compound, a Hirshfeld analysis would likely reveal significant contributions from H···H contacts due to the abundance of hydrogen atoms, as well as C···H/H···C interactions arising from the aromatic rings. These analyses provide a detailed fingerprint of the intermolecular forces at play in the crystalline state.

Computational Chemistry and Theoretical Investigations of 2 4 Methylbenzyl Phenol

Density Functional Theory (DFT) Studies

Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is routinely applied to predict molecular geometries, vibrational frequencies, and various electronic properties.

The conformation is significantly influenced by the rotation around the single bonds, particularly the bond connecting the methylene (B1212753) bridge to the phenol (B47542) ring and the bond between the two aromatic rings. For ortho-substituted phenols, the orientation of the hydroxyl (-OH) group is of particular interest. It can form an intramolecular hydrogen bond with the ortho-substituent if the substituent possesses a hydrogen bond acceptor atom. acs.org In the case of 2-(4-Methylbenzyl)phenol, the benzyl (B1604629) group's π-system can act as a weak hydrogen bond acceptor. cdnsciencepub.comresearchgate.net The most stable conformer is determined by a balance of steric hindrance between the bulky benzyl group and the hydroxyl group, and any weak intramolecular interactions. acs.org

Computational studies on related Schiff base analogues, such as (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, determine these parameters with high precision. The dihedral angle between the two aromatic rings is a critical output of this analysis, indicating the degree of twisting in the molecule. For instance, in one such analogue, this angle was found to be 9.38 (11)°. nih.gov A similar analysis for this compound would reveal the preferred spatial orientation of its two phenyl rings.

Table 1: Example of Calculated Geometric Parameters for a Structurally Related Phenolic Compound, (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol (Note: This data is for an analogous compound and serves as an illustration of typical results from a DFT geometry optimization.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-O (Phenolic) | 1.354 | C-C-O |

| C-N (Imine) | - | C-N-C |

| C=N (Imine) | - | - |

| C-C (Inter-ring) | - | - |

Data derived from studies on analogous Schiff base compounds. nih.gov

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor. koreascience.kr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. semanticscholar.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. koreascience.krresearchgate.net Conversely, a small energy gap suggests the molecule is more reactive and more easily polarizable. researchgate.net

DFT calculations are the standard method for determining these orbital energies. For example, studies on various Schiff base derivatives of phenol have reported their HOMO-LUMO gaps. In (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, the calculated energy gap is 4.0023 eV. nih.gov Another study on (E)-4-methyl-2-{[(4-methylphenyl)imino]methyl}phenol reported a different gap, illustrating how substituents alter these electronic properties. researchgate.net A theoretical study of this compound would similarly calculate these values, providing insight into its electronic behavior and reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies (eV) for Related Phenolic Compounds (Note: This data is for analogous compounds and illustrates the typical range of values obtained from DFT calculations.)

| Compound | E(HOMO) | E(LUMO) | Energy Gap (ΔE) |

| (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol | -5.9865 | -1.9842 | 4.0023 |

| 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol | -6.641 | -2.181 | 4.46 |

| (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol | -6.195 | -2.126 | 4.069 |

Data sourced from DFT studies on various Schiff base analogues. nih.goviucr.orgiucr.org

Quantum Chemical Calculations for Electronic Properties

Beyond the frontier orbitals, quantum chemical calculations can determine a range of other electronic properties that describe the charge distribution and reactivity of a molecule. These include the dipole moment and the Molecular Electrostatic Potential (MEP).

The Molecular Electrostatic Potential (MEP) is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. koreascience.kr It is invaluable for identifying the regions of a molecule that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically blue). These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively. For phenolic compounds, the area around the electronegative oxygen atom typically shows a strong negative potential, while the hydroxyl hydrogen shows a positive potential, highlighting its role as a hydrogen bond donor. koreascience.kr

Simulation of Molecular Interactions and Reactivity

Computational methods are also employed to simulate how molecules interact with each other and with their environment. This is crucial for understanding solid-state packing, solvation, and potential biological interactions.

Molecular dynamics (MD) simulations can model the movement of atoms and molecules over time. rsc.orgmdpi.com These simulations are used to study the dynamic behavior of a molecule, such as conformational changes, and its interactions with solvent molecules or biological targets like proteins. rsc.orgnih.gov An MD simulation of this compound in a solvent like water, for instance, could reveal details about its hydration structure and the stability of different conformers in an aqueous environment. rsc.org

Applications in Chemical Engineering and Materials Science Research Focus

Role as an Extractant in Metal Ion Separation

Substituted phenols, including derivatives of 2-(benzyl)phenol, have been extensively investigated and applied as highly effective solvent extraction agents for the separation of alkali metals. Their utility is particularly pronounced in hydrometallurgical processes where the selective recovery of valuable metals like rubidium and cesium from solutions containing high concentrations of other ions, such as potassium and sodium, is required. mdpi.com Compounds like 4-tert-butyl-2-(α-methylbenzyl)phenol (t-BAMBP) and 4-sec-butyl-2-(α-methylbenzyl)phenol (BAMBP) are widely used due to their high selectivity, rapid reaction kinetics, and excellent recycling performance. mdpi.comcolab.ws

Research has demonstrated that substituted phenols are exceptionally selective for the extraction of cesium and rubidium from various aqueous sources, including brines and industrial process liquors. pku.edu.cnbibliotekanauki.pl The extraction efficiency is influenced by several parameters, including the alkalinity of the aqueous phase, the concentration of the extractant in the organic solvent, the phase volume ratio (O/A), and temperature. mdpi.comresearchgate.net

In a typical process, the extractant is dissolved in an organic solvent like sulfonated kerosene. mdpi.com Studies using the related extractant 4-tert-butyl-2-(α-methylbenzyl)phenol (t-BAMBP) have established optimal conditions for maximizing the extraction of Rb⁺ and Cs⁺ while minimizing the co-extraction of K⁺. For instance, from a high-potassium solution, extraction rates of 99.81% for cesium and 98.09% for rubidium were achieved after a five-stage countercurrent extraction process. mdpi.com The selectivity of these extractants generally follows the order Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺. mdpi.com

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Extractant System | 1 mol/L t-BAMBP in sulfonated kerosene | mdpi.com |

| Aqueous Phase Alkalinity | 0.5 mol/L NaOH | mdpi.com |

| Organic/Aqueous (O/A) Ratio | 3:1 | mdpi.com |

| Contact Time | 1 minute | mdpi.com |

| Cesium (Cs⁺) Extraction Rate | 99.81% (5-stage) | mdpi.com |

| Rubidium (Rb⁺) Extraction Rate | 98.09% (5-stage) | mdpi.com |

| Potassium (K⁺) Co-extraction | 19.31% (5-stage) | mdpi.com |

Modifying the substituents on the phenol (B47542) ring, such as replacing the tert-butyl group with an ethyl group to create 4-ethyl-2(α-methylbenzyl) phenol, can alter the steric hindrance and improve reaction efficiency under milder conditions. e3s-conferences.org

The extraction of alkali metal ions by 2-(4-Methylbenzyl)phenol and its derivatives operates via a cation exchange mechanism. researchgate.netnih.gov These extractants are weakly acidic due to the phenolic hydroxyl group. researchgate.nete3s-conferences.org In an alkaline aqueous environment, the hydroxyl proton (H⁺) dissociates, allowing the phenolate (B1203915) anion to form a complex with a metal cation (M⁺) from the aqueous phase. e3s-conferences.org

Here, HL represents the phenolic extractant in the organic phase, and ML is the hydrophobic metal-extractant complex formed, which is soluble in the organic phase. nih.gov The formation of this hydrophobic complex facilitates the transfer of the metal ion from the aqueous phase to the organic phase. The selectivity for larger alkali metal ions like cesium and rubidium is attributed to their lower hydration energies and larger ionic radii, which allows for more favorable complexation with the bulky phenolate extractant compared to smaller ions like potassium and sodium. e3s-conferences.org

A critical aspect of the economic and environmental viability of solvent extraction processes is the ability to recover the extracted metals and recycle the extractant. For phenolic extractants, this is typically achieved through a stripping process. mdpi.comresearchgate.net By contacting the metal-loaded organic phase with an acidic solution, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), the extraction equilibrium is reversed. mdpi.comgoogle.com

The high concentration of H⁺ ions in the stripping solution protonates the phenolate complex, releasing the metal ion back into the aqueous phase and regenerating the original phenolic extractant in the organic phase. mdpi.com Research shows that this method is highly efficient, with studies reporting that almost all of the extracted cesium and rubidium (>99%) can be recovered (stripped) from the organic phase. mdpi.com The regenerated extractant can then be recycled for use in subsequent extraction cycles, demonstrating high performance and stability over multiple uses. e3s-conferences.orgatlantis-press.com For instance, extractant-impregnated resins containing t-BAMBP have shown good reusability over continuous adsorption-elution cycles. atlantis-press.comresearchgate.net

Precursor in Advanced Organic Synthesis

Beyond its role in separation science, this compound serves as a valuable precursor and building block in advanced organic synthesis. Phenolic compounds, in general, are foundational materials for producing a wide array of more complex chemicals and materials due to the reactivity of the aromatic ring and the hydroxyl group. ontosight.aimdpi.com

The specific substitution pattern of this compound makes it a targeted intermediate for the synthesis of specialty chemicals. Phenolic derivatives are used as raw materials or key intermediates in the production of pharmaceuticals, agrochemicals, dyes, pigments, and polymers. ontosight.aiamoghchemicals.in The presence of the methylbenzyl group influences the steric and electronic properties of the molecule, which can be exploited to direct further chemical transformations.

For example, the synthesis of 4-tert-butyl-2-(α-methylbenzyl)phenol itself via a Friedel-Crafts reaction of 4-tert-butylphenol (B1678320) and styrene (B11656) highlights how such structures are assembled for specific applications. google.com Similarly, related biaryl structures, such as 2-(4-methylphenyl)benzoic acid, are crucial intermediates in the synthesis of 'Sartans,' a class of antihypertensive drugs. google.com This demonstrates the role of such tailored molecular frameworks as intermediates in the production of high-value, specialized chemical products.

In modern organic synthesis, the construction of complex molecular architectures often relies on the use of well-defined building blocks that introduce specific structural motifs and functionalities. iranchembook.irdokumen.pub this compound, with its distinct three-dimensional shape and functional groups, can serve as such a building block.

Chemists can leverage the reactivity of the hydroxyl group and the aromatic rings to incorporate this unit into larger, more intricate molecular structures. a2bchem.com The principles of supramolecular chemistry, for instance, show how molecules with defined shapes and interaction sites can self-assemble into nanosized architectures. ru.nl The defined structure of this compound makes it a candidate for designing ligands for catalysis, functional polymers, or other advanced materials where precise molecular shape and functionality are paramount.

Development in Materials Science

The unique structure of this compound, featuring a phenolic hydroxyl group and a benzyl (B1604629) substituent, makes it and its derivatives valuable precursors and additives in the development of advanced materials. Researchers have explored its incorporation into polymers, resins, and functional materials designed to have specific, tailored properties.

Polymer and Resin Applications (e.g., Polyphenols, Impregnated Resins)

The phenolic structure of this compound and its analogues is particularly suited for applications in polymer and resin technology. Its reactivity allows it to be used as a modifier in polymer formulations, especially in thermosetting resins and coatings where it can influence the final properties of the cured material. evitachem.com

A significant area of research involves the use of substituted phenols, which are structurally related to this compound, in the creation of extractant-impregnated resins (EIRs). atlantis-press.com For instance, a novel EIR was synthesized by impregnating 4-tert-butyl-2-(α-methylbenzyl)phenol (t-BAMBP) onto macroporous resin beads. atlantis-press.comatlantis-press.comresearchgate.net This process involves the physical loading of the phenol compound into the pores of the resin support. atlantis-press.com The resulting EIR demonstrates a high selectivity for adsorbing specific metal ions, such as Cesium (Cs+), from aqueous solutions. atlantis-press.comresearchgate.net The efficiency of this adsorption is influenced by factors such as pH and the initial concentration of the metal ion. atlantis-press.com These impregnated resins are stable and can be regenerated and reused for multiple cycles, highlighting their potential in separation and purification processes. atlantis-press.com

Furthermore, polyphenols synthesized from monomers structurally similar to this compound, such as 2-[(4-methylbenzylidene)amino]phenol, have been shown to possess excellent properties like high thermal stability. researchgate.net Phenolic resins, in general, are known for creating materials with high hardness, good thermal stability, and chemical imperviousness due to their highly crosslinked three-dimensional network structure. wikipedia.org

| Parameter | Research Finding | Source Citation |

|---|---|---|

| Resin Composition | 4-tert-butyl-2-(α-methylbenzyl)phenol (t-BAMBP) impregnated onto AB-8 macroporous resin. | atlantis-press.comatlantis-press.com |

| Application | Selective adsorption of Cesium (Cs+) ions from aqueous solutions. | atlantis-press.comresearchgate.net |

| Effect of pH | The amount of Cs+ adsorbed increases with increasing pH values. | atlantis-press.com |

| Effect of Temperature | Adsorption is an exothermic process; the amount adsorbed decreases with increasing temperature. | atlantis-press.comresearchgate.net |

| Reusability | The resin demonstrates good stability and can be effectively reused for multiple adsorption-desorption cycles. | atlantis-press.com |

Functional Materials with Specific Optical or Electrical Properties

Derivatives of this compound are actively being investigated for their potential in creating functional materials with specific electronic and optical properties. The aromatic structure of the phenol group serves as a robust backbone for designing molecules with tailored functionalities.

Research into polyphenols containing azomethine groups, which can be synthesized from phenol derivatives, has revealed significant electrical properties. researchgate.net For example, the electrical conductivity of one such polymer was found to increase by a factor of 10¹⁰ after being doped with iodine. researchgate.net This level of conductivity is among the highest reported for polyphenols containing this functional group, indicating their potential for use in electronic components. researchgate.net

In the realm of optical materials, derivatives are studied for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. researchgate.net Theoretical and experimental studies on an oxazole (B20620) derivative, (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one (BMPO), which shares structural motifs with this compound derivatives, have provided insights into its structure-property relationships. jksus.orgresearchgate.net Computational analysis using Density Functional Theory (DFT) has been employed to investigate its frontier molecular orbitals (HOMO and LUMO), ionization potentials, and electron affinities. jksus.org The calculated reorganization energy for electrons in BMPO is lower than that for holes, suggesting it could be a superior electron transport material, a desirable characteristic for applications like organic light-emitting diodes (OLEDs). jksus.orgresearchgate.net

| Property | Finding/Value | Significance | Source Citation |

|---|---|---|---|

| Electron Reorganization Energy | 0.223 eV | Lower than hole reorganization energy, indicating superior electron transport capability. | jksus.orgresearchgate.net |

| Hole Reorganization Energy | 0.381 eV | Contributes to the material's overall charge transport characteristics. | jksus.org |

| Application Potential | n-type semiconductor material | Suitable for use in organic electronic devices such as OLEDs. | jksus.org |

| HOMO-LUMO Energy Gap (Eg) | Calculated via DFT | Determines the electronic and optical properties of the material. | jksus.org |

Corrosion Inhibition Studies

The molecular structure of this compound, containing aromatic rings and a hydroxyl group with lone pair electrons, makes it a candidate for studies as a corrosion inhibitor. Organic compounds with these features are known to protect metals from corrosive environments. sci-hub.se

Mechanistic Understanding of Corrosion Inhibition

The primary mechanism by which organic inhibitors like this compound function is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the aggressive acidic or saline solution. sci-hub.seijcsi.pro This protective action is attributed to the presence of aromatic π-electrons and heteroatoms (in this case, oxygen) which act as centers for adsorption. sci-hub.sersc.org

Corrosion inhibitors are often classified based on their effect on the electrochemical processes of corrosion. A compound that affects both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions is known as a mixed-type inhibitor. rsc.org Studies on similar phenolic and Mannich base compounds show they often act as mixed-type inhibitors, sometimes with a predominant effect on the anodic reaction. sci-hub.se

The interaction between the inhibitor molecule and the metal surface is explained by molecular orbital theory. The inhibitor molecule can donate electrons from its Highest Occupied Molecular Orbital (HOMO) to the vacant d-orbitals of the metal. Concurrently, the metal can back-donate electrons to the inhibitor's Lowest Unoccupied Molecular Orbital (LUMO). This charge sharing and transfer leads to the formation of a stable, protective film. rsc.orgresearchgate.net The energy gap between the HOMO and LUMO (ΔE) is a key parameter; a smaller gap often correlates with higher inhibition efficiency as it facilitates adsorption. researchgate.net

| Mechanistic Aspect | Description | Source Citation |

|---|---|---|

| Inhibition Type | Typically mixed-type, inhibiting both anodic and cathodic reactions. | sci-hub.sersc.org |

| Active Sites | Aromatic π-electrons and lone pair electrons on the oxygen heteroatom. | sci-hub.seijcsi.pro |

| Protective Action | Formation of a protective film on the metal surface via adsorption. | sci-hub.sersc.org |

| Molecular Interaction | Electron donation from inhibitor's HOMO to metal's d-orbitals and potential back-donation to inhibitor's LUMO. | rsc.orgresearchgate.net |

Adsorption Behavior on Metal Surfaces

The effectiveness of a corrosion inhibitor is fundamentally linked to its adsorption behavior on the metal surface. rsc.org The adsorption process can occur through two main modes: physisorption, which involves electrostatic forces between charged molecules and the charged metal surface, and chemisorption, which involves charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate-type bond. rsc.org Often, both mechanisms coexist. rsc.org

The relationship between the inhibitor concentration and the extent of surface coverage (θ) is described by adsorption isotherms. researchgate.net The Langmuir adsorption isotherm is frequently used to model the adsorption of organic inhibitors, assuming the formation of a monolayer of the inhibitor on the metal surface. rsc.orgresearchgate.net The fit of experimental data to a particular isotherm provides insight into the nature of the adsorption process. rsc.org

The efficiency of inhibition generally increases with higher inhibitor concentrations, as this leads to greater surface coverage. acs.org Molecular dynamics simulations have shown that inhibitor molecules containing aromatic rings, like this compound, tend to adsorb in a nearly parallel orientation to the metal surface, maximizing the contact area and enhancing the protective effect. researchgate.net However, the stability of this adsorbed layer can be affected by factors such as temperature; for many physically adsorbed inhibitors, efficiency decreases as temperature rises. rsc.org

| Characteristic | Description | Source Citation |

|---|---|---|

| Adsorption Isotherm Model | The Langmuir isotherm is commonly used to describe the monolayer adsorption of inhibitor molecules. | rsc.orgresearchgate.net |

| Types of Adsorption | Can involve physisorption (electrostatic) and/or chemisorption (covalent bonding). | rsc.org |

| Influencing Factors | Inhibitor concentration, temperature, and the nature of the metal surface and corrosive medium. | rsc.orgacs.org |

| Molecular Orientation | Adsorption often occurs with the molecule oriented parallel to the metal surface to maximize coverage. | researchgate.net |

Environmental Fate and Degradation Studies of 2 4 Methylbenzyl Phenol

Microbial Biodegradation Pathways

Microbial degradation is a key process in the natural attenuation of phenolic compounds in soil and aquatic environments. Various microorganisms have demonstrated the capacity to utilize phenols as a source of carbon and energy, breaking them down into less harmful substances. ijrrjournal.comacademicjournals.org

A diverse range of bacteria and fungi have been identified as capable of degrading phenolic compounds. While specific strains that metabolize 2-(4-Methylbenzyl)phenol have not been extensively reported, studies on analogous compounds, such as cresols, indicate that several bacterial genera are likely candidates for its biodegradation. These include:

Bacillus sp.

Acinetobacter sp.

Corynebacterium sp.

Nocardioides sp. nih.gov

Pseudomonas sp. ijrrjournal.comnih.gov

Scedosporium apiospermum (a filamentous fungus) researchgate.net

These microorganisms are known to thrive in environments contaminated with phenolic compounds and possess the enzymatic machinery necessary to initiate the breakdown of the aromatic ring structure. academicjournals.orgnih.gov The ability of these organisms to degrade a range of alkylphenols suggests a potential for the breakdown of this compound. nih.govresearchgate.net

The aerobic biodegradation of phenolic compounds typically proceeds through the hydroxylation of the aromatic ring to form a catechol-like intermediate. This dihydroxylated intermediate is then susceptible to ring cleavage by dioxygenase enzymes, primarily through two distinct pathways: the ortho-cleavage pathway and the meta-cleavage pathway. nih.govfrontiersin.org

Ortho-Cleavage Pathway: In this pathway, the catechol ring is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase. This intradiol fission leads to the formation of cis,cis-muconic acid, which is subsequently metabolized to intermediates of the Krebs cycle. frontiersin.org

Meta-Cleavage Pathway: This pathway involves the cleavage of the catechol ring at a position adjacent to the hydroxyl groups, a reaction catalyzed by catechol 2,3-dioxygenase. nih.gov This extradiol fission results in the formation of 2-hydroxymuconic semialdehyde, which is further processed into Krebs cycle intermediates. frontiersin.org

Enzyme assays conducted on microbial consortia degrading cresols have shown the simultaneous expression of both catechol 1,2-dioxygenase and catechol 2,3-dioxygenase, indicating that both pathways can be active during the degradation of alkylated phenols. nih.gov The prevalence of one pathway over the other can be influenced by the specific microbial species and the concentration of the substrate. For instance, at high concentrations of cresols, the meta-cleavage pathway has been observed to be the predominant route of degradation by Bacillus species. nih.gov

Table 1: Key Enzymes in Phenolic Compound Biodegradation

| Pathway | Key Enzyme | Action |

|---|---|---|

| Ortho-Cleavage | Catechol 1,2-dioxygenase | Cleaves the aromatic ring between two hydroxyl groups. |

| Meta-Cleavage | Catechol 2,3-dioxygenase | Cleaves the aromatic ring adjacent to the two hydroxyl groups. |

Influence of Environmental Parameters on Degradation Kinetics

The rate of biodegradation of this compound is expected to be significantly influenced by various environmental factors. Studies on phenol (B47542) and its alkylated derivatives have highlighted the importance of the following parameters:

pH: The optimal pH for the microbial degradation of phenolic compounds is generally near neutral (pH 7.0). Deviations from this can inhibit enzymatic activity and reduce the rate of degradation.

Temperature: Temperature affects microbial growth and enzyme kinetics. Most studies on phenol degradation have been conducted at an optimal temperature of around 30°C. ijrrjournal.com Higher or lower temperatures can lead to a decrease in degradation efficiency.

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and metabolism. A balanced nutrient medium can enhance the biodegradation of phenolic compounds.

Substrate Concentration: While microorganisms can utilize phenolic compounds as a carbon source, high concentrations can be inhibitory to microbial growth. academicjournals.org The degradation kinetics often follow models that account for substrate inhibition, such as the Haldane model. nih.gov

Table 2: Influence of Environmental Parameters on Phenol Degradation

| Parameter | Optimal Condition | Effect of Deviation |

|---|---|---|

| pH | ~7.0 | Inhibition of enzymatic activity. |

| Temperature | ~30°C | Reduced degradation efficiency. |

| Nutrients | Balanced C:N:P ratio | Limited microbial growth and metabolism. |

| Concentration | Non-inhibitory levels | Substrate inhibition at high concentrations. |

Advanced Oxidation Processes and By-product Analysis

In addition to microbial degradation, this compound can be broken down by advanced oxidation processes (AOPs). AOPs are chemical treatment methods that generate highly reactive hydroxyl radicals (•OH) which can oxidize a wide range of organic pollutants. mdpi.com Common AOPs include:

Ozonation (O₃)

UV/Hydrogen Peroxide (UV/H₂O₂)

Fenton's Reagent (Fe²⁺/H₂O₂)

Photocatalysis (e.g., UV/TiO₂) mdpi.comnih.gov

These processes are effective in breaking down the stable aromatic ring of phenolic compounds, leading to their mineralization into carbon dioxide and water. mdpi.com The UV/H₂O₂ system has been shown to be particularly effective for phenol degradation. nih.gov

The degradation of phenolic compounds through AOPs proceeds through a series of intermediate by-products. While specific by-products for this compound have not been detailed, the oxidation of phenol is known to produce intermediates such as hydroquinone, benzoquinone, and various carboxylic acids before complete mineralization. A thorough analysis of these by-products is essential to ensure that the treatment process does not generate compounds that are more toxic than the parent molecule.

Table 3: Common Advanced Oxidation Processes for Phenol Degradation

| AOP | Reagents/Conditions | Primary Oxidant |

|---|---|---|

| Ozonation | O₃ | Ozone, Hydroxyl Radicals |

| UV/H₂O₂ | UV light, H₂O₂ | Hydroxyl Radicals |

| Fenton's Reagent | Fe²⁺, H₂O₂ | Hydroxyl Radicals |

| Photocatalysis | UV light, TiO₂ | Hydroxyl Radicals |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Structural Determinants for Biological Activities

The biological activity of phenolic compounds is intrinsically linked to their chemical structure. ijhmr.com For 2-(4-Methylbenzyl)phenol and its analogs, the key structural determinants of activity are the phenolic hydroxyl group, the aromatic rings, and the specific nature and positioning of substituents on these rings.

The hydroxyl (-OH) group on the phenol (B47542) ring is a primary determinant of antioxidant activity, a common function of phenolic compounds. This group can donate a hydrogen atom or an electron to neutralize free radicals, following mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET). nih.govresearchgate.net The efficiency of this process is modulated by other features of the molecule. The resulting phenoxy radical's stability, which is crucial for effective antioxidant action, is enhanced by the resonance delocalization across the aromatic system. nih.gov

| Compound | R1 Substituent (ortho to -OH) | R2 Substituent (para to -OH) | Key Structural Feature & Implication |

| This compound | 4-Methylbenzyl | H | Ortho-benzyl group influences -OH reactivity and steric access. |

| 4-tert-butyl-2-(α-methylbenzyl)phenol | α-Methylbenzyl | tert-Butyl | Bulky tert-butyl group creates significant steric hindrance. e3s-conferences.orgatlantis-press.com |

| 4-ethyl-2-(α-methylbenzyl)phenol | α-Methylbenzyl | Ethyl | Reduced steric hindrance compared to the tert-butyl analog, enhancing reaction efficiency. e3s-conferences.org |

| 4-sec-butyl-2(α-methylbenzyl)phenol | α-Methylbenzyl | sec-Butyl | Another analog used in extraction, with its own distinct steric and electronic profile. atlantis-press.com |

Correlating Molecular Structure with Extraction Performance

The structure of phenolic compounds like this compound is directly correlated with their performance as extractants in processes such as solvent extraction. nih.gov These relationships, known as Structure-Property Relationships (SPR), are vital for optimizing the separation of specific substances, particularly metal ions. The key molecular features governing extraction performance are steric hindrance, lipophilicity, and the electronic character of the phenolic hydroxyl group.

A compelling example of SPR comes from research on substituted 2-(α-methylbenzyl)phenols for the extraction and separation of rubidium (Rb) and potassium (K) from brine. e3s-conferences.org The traditional extractant, 4-tert-butyl-2-(α-methylbenzyl)phenol, was systematically modified to improve its efficiency. Researchers synthesized 4-ethyl-2-(α-methylbenzyl)phenol, hypothesizing that the large steric hindrance from the tert-butyl group was limiting the reaction rate with rubidium ions. e3s-conferences.org

The results confirmed this hypothesis. The replacement of the bulky tert-butyl group with a smaller ethyl group led to a significant improvement in extraction performance. Under specific conditions (0.8 mol/L extractant, 0.5 mol/L NaOH, 3-minute extraction), the 4-ethyl analog achieved a single-stage rubidium extraction rate of over 76.0% and a rubidium/potassium separation coefficient exceeding 26. e3s-conferences.org This demonstrates a clear correlation: reducing the steric bulk at the para-position enhances the accessibility of the phenolic oxygen for coordination with the target metal ion, thereby improving both the rate and selectivity of the extraction.

| Extractant Structure | Key Modification | Impact on Property | Extraction Performance Outcome | Reference |

| 4-tert-butyl-2-(α-methylbenzyl)phenol | Reference compound with a bulky tert-butyl group. | High steric hindrance around the active phenolic site. | Lower reaction efficiency for Rb extraction. | e3s-conferences.org |

| 4-ethyl-2-(α-methylbenzyl)phenol | Replacement of tert-butyl with a smaller ethyl group. | Reduced steric hindrance. | Improved reaction efficiency; Rb-K separation coefficient > 26. | e3s-conferences.org |

Computational Approaches to SAR/SPR

Computational chemistry provides powerful tools to quantify the relationship between a molecule's structure and its activity or properties, circumventing the need for extensive experimental testing. nih.gov These methods are particularly useful for series of related compounds like substituted phenols.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate a molecule's biological activity or physicochemical properties with its structural features, which are quantified by numerical values known as molecular descriptors. fiveable.meijpsr.com

For phenolic compounds, QSAR studies have successfully modeled their antioxidant activity. nih.govresearchgate.net These models often take the form of a linear regression equation that predicts activity based on calculated descriptors. For example, a QSAR model for the antioxidant activity of 15 phenolic compounds was developed with high statistical significance (R² = 0.885), demonstrating a strong correlation between electronic properties and the ability to scavenge free radicals. researchgate.net The general form of such an equation is:

Activity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ...

Similarly, QSPR models have been used to predict various physicochemical properties of phenols, such as hydrophobicity (log P) and water solubility, which are crucial for applications like solvent extraction. researchgate.netmdpi.com By developing a QSPR model for a series of benzylphenol derivatives, one could predict the extraction efficiency of a novel, unsynthesized compound like a specific isomer of this compound, thereby guiding synthetic efforts toward the most promising candidates. nih.gov

The predictive power of QSAR and QSPR models relies on the selection of appropriate molecular descriptors that accurately represent the structural features governing a particular activity. nih.gov For phenolic compounds, electronic descriptors calculated using quantum mechanical methods like Density Functional Theory (DFT) are particularly informative. nih.govresearchgate.net

Key electronic descriptors and their influence on the activity of phenols include:

Bond Dissociation Enthalpy (BDE): This descriptor measures the energy required to homolytically break the O-H bond in the phenol. A lower BDE indicates that the phenolic hydrogen can be more easily donated to a free radical, which generally correlates with higher antioxidant activity via the hydrogen atom transfer (HAT) mechanism. nih.govresearchgate.net

Ionization Potential (IP): The IP is the energy required to remove an electron from the molecule. A lower IP suggests the molecule can more readily donate an electron, indicating a higher antioxidant capacity through the single electron transfer (SET) mechanism. researchgate.netjocpr.com

Energy of the Highest Occupied Molecular Orbital (E-HOMO): The HOMO is the outermost orbital containing electrons. A higher E-HOMO value indicates that the molecule is a better electron donor, which is often correlated with enhanced antioxidant activity. nih.gov

Heat of Formation (Hf): This thermodynamic parameter represents the energy change when a compound is formed from its constituent elements and is sometimes used in QSAR models to account for molecular stability. nih.gov

| Electronic Descriptor | Definition | Influence on Phenolic Activity (e.g., Antioxidant) |

| O-H Bond Dissociation Enthalpy (BDE) | Energy required to break the O-H bond homolytically. | A lower BDE generally leads to higher activity (easier H-atom donation). nih.govresearchgate.net |

| Ionization Potential (IP) | Energy required to remove one electron from the molecule. | A lower IP often correlates with higher activity (easier electron donation). researchgate.net |

| E-HOMO | Energy of the Highest Occupied Molecular Orbital. | A higher E-HOMO value indicates a better electron donor, often resulting in higher activity. nih.gov |

| Heat of Formation (Hf) | Enthalpy change during the compound's formation from its elements. | Used as a descriptor for molecular stability in QSAR models. nih.gov |

Future Research Directions and Emerging Paradigms for 2 4 Methylbenzyl Phenol

Novel Synthetic Approaches and Catalytic Systems

While traditional synthesis methods for benzylphenols, such as the Friedel-Crafts alkylation, are established, future research will focus on developing more efficient, selective, and sustainable synthetic routes. The pursuit of novel approaches is driven by the need for higher yields, improved purity, and reduced environmental impact.

Key areas of future investigation will include:

Advanced Catalytic Systems: There is a significant opportunity to explore novel catalysts that offer higher regioselectivity for the ortho-benzylation of p-cresol (B1678582). Research into sophisticated Lewis acids, solid acid catalysts like zeolites and clays, and innovative mixed-acid catalysts could lead to more effective synthetic protocols. google.com The use of chloroaluminate ionic liquids as catalysts in Friedel-Crafts reactions for similar compounds suggests a promising avenue for cleaner and recyclable catalytic systems. google.com

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency and scalability. Future studies should explore the transition from batch to flow processes for the synthesis of 2-(4-Methylbenzyl)phenol to enhance safety and efficiency.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Investigating potential biocatalytic routes, perhaps using engineered enzymes, could provide a highly selective and environmentally benign method for producing this compound.

| Potential Catalytic System | Anticipated Advantages | Research Focus |

| Novel Lewis/Solid Acids | Higher regioselectivity, easier separation, potential for recyclability. | Catalyst design, optimization of reaction conditions (solvent, temperature). |

| Ionic Liquids | Non-volatile, potential for reuse, high reaction activity. google.com | Synthesis of task-specific ionic liquids, catalyst recycling studies. |

| Enzymatic Catalysts | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme screening and engineering, optimization of biocatalytic process parameters. |

Advanced Spectroscopic and Imaging Techniques for Real-time Analysis

The structural elucidation of this compound and its reaction intermediates relies heavily on spectroscopic methods. While standard techniques like NMR, FTIR, and UV-Vis are routinely used for characterizing related phenolic compounds nsc.ruresearchgate.netamazonaws.com, the future lies in the application of advanced and real-time analytical methods.

Emerging research paradigms in this area include:

Process Analytical Technology (PAT): The integration of in-situ, real-time analytical tools into the synthesis process is a key principle of modern chemical manufacturing. mt.com Employing techniques like Raman and Near-Infrared (NIR) spectroscopy during the synthesis of this compound would enable real-time monitoring of reactant consumption and product formation. This data is invaluable for understanding reaction kinetics and optimizing process control.

Hyphenated Chromatographic Techniques: Advanced techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for the identification and quantification of this compound and its isomers, especially in complex matrices. nih.govepa.gov Future work could involve developing highly sensitive methods for trace analysis in environmental or biological samples.

Advanced Imaging: Should fluorescent derivatives of this compound be developed, advanced imaging techniques like confocal fluorescence microscopy could be employed. This would allow for the visualization of the compound's distribution and localization within materials or biological systems, providing insights into its mode of action or function at a microscopic level.

Integrated Computational and Experimental Studies

The synergy between computational chemistry and experimental work has become a powerful paradigm in chemical research. For this compound, this integrated approach can accelerate discovery and deepen understanding. Several studies on similar phenolic compounds have successfully used computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) to complement experimental spectroscopic data. nsc.ruresearchgate.net

Future research should leverage this integration to:

Predict Reaction Mechanisms: Computational modeling can be used to elucidate the step-by-step mechanism of synthetic reactions, identify transition states, and predict the most favorable reaction pathways. This knowledge can guide the design of more efficient catalytic systems.

Forecast Spectroscopic Properties: Quantum chemical calculations can predict spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies) for this compound and its potential byproducts. researchgate.net This aids in the interpretation of experimental spectra and the confirmation of molecular structures.

Screen for Potential Applications: Molecular docking and other computational screening methods can be used to predict the potential biological activity or material properties of this compound. These in silico predictions can then be used to prioritize and guide experimental testing, saving significant time and resources.

| Research Area | Computational Approach | Experimental Validation |

| Synthesis Optimization | DFT calculations of reaction pathways and catalyst-substrate interactions. | Kinetic studies, yield optimization, catalyst screening. |

| Structural Analysis | Prediction of NMR, IR, and UV-Vis spectra. nsc.ru | Acquisition and comparison of experimental spectra. |

| Biological Activity | Molecular docking simulations against protein targets. | In vitro bioassays (e.g., enzyme inhibition, receptor binding). |

Exploration of Undiscovered Mechanistic Pathways in Biological Systems

The biological activities of many alkylphenols are well-documented, but specific data for this compound is scarce. Related compounds, such as 2,4-bis-(dimethylbenzyl)phenol, have been noted for their potential toxicity and estrogenic properties, which can be greater than that of Bisphenol A (BPA). nih.gov Analogs like 2,4-Di-Tert-Butylphenol have been shown to possess a range of activities, including antioxidant, antimicrobial, and antifungal properties. mdpi.com

This suggests a critical need for future research to explore the biological profile of this compound. Key research questions include:

Endocrine Disrupting Potential: Given the activity of similar alkylphenols nih.gov, it is imperative to investigate whether this compound interacts with nuclear receptors, such as the estrogen receptor, and to what extent.

Antioxidant and Antimicrobial Activity: Many phenolic compounds exhibit antioxidant properties due to their ability to scavenge free radicals. Future studies should quantify the antioxidant capacity of this compound and screen it for activity against a broad spectrum of bacteria and fungi.

Molecular Mechanisms of Action: Should any significant biological activity be discovered, subsequent research should focus on elucidating the underlying molecular mechanisms. This could involve using 'omics' technologies (proteomics, transcriptomics, metabolomics) to identify the cellular pathways affected by the compound.

Sustainable Applications and Green Chemistry Initiatives

Aligning the lifecycle of this compound with the principles of green chemistry is a paramount goal for future research. mt.com This encompasses both its synthesis and its potential applications as a sustainable chemical.

Future directions in this domain include:

Bio-based Feedstocks: A major initiative will be the development of synthetic routes that utilize renewable starting materials. Lignin (B12514952), an abundant biopolymer, is a promising source of phenolic compounds like p-cresol. rsc.org Research focused on deriving the precursors of this compound from lignin or other biomass sources would significantly improve its sustainability profile.

Green Synthetic Processes: Beyond bio-based feedstocks, the entire synthetic process should be evaluated through a green chemistry lens. This includes minimizing waste, using less hazardous solvents, reducing energy consumption, and designing processes with a high atom economy.

Development of Sustainable Materials: There is potential to use this compound as a monomer or building block for new, sustainable polymers. rsc.org Its phenolic structure could impart desirable properties such as thermal stability or antioxidant capability to materials like polyesters or epoxy resins, potentially creating bio-based alternatives to petroleum-derived plastics. The development of such high-value polymers from biobased aromatics is a growing field of research. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Methylbenzyl)phenol, and how is the product purified and characterized?

- Answer : this compound is synthesized via Friedel-Crafts alkylation using phenol and 4-methylbenzyl alcohol in a 1:1.5 molar ratio. The crude product is purified via column chromatography (100–200 mesh silica gel, 0–5% ethyl acetate/hexane gradient), yielding 85% purity. Structural confirmation involves ¹H NMR (aromatic protons at δ 7.06–7.17 ppm, benzyl CH₂ at δ 3.95 ppm), ¹³C NMR (phenolic carbon at δ 153.9 ppm), and FTIR (O-H stretch at 3291 cm⁻¹, aromatic C=C at 1513 cm⁻¹). Elemental analysis (C: 84.98%, H: 7.36%) validates stoichiometry .

Q. What spectroscopic markers in FTIR and NMR are critical for verifying the structure of this compound?

- Answer : Key FTIR features include a broad O-H stretch (~3291 cm⁻¹), aromatic C-H stretches (~3044 cm⁻¹), and C=C vibrations (1513–1590 cm⁻¹). In ¹H NMR, the benzyl methylene group appears as a singlet (δ 3.95 ppm), while aromatic protons show multiplet patterns (δ 6.78–7.17 ppm). ¹³C NMR identifies the methyl group (δ 21.2 ppm) and phenolic carbon (δ 153.9 ppm). Discrepancies in these signals may indicate impurities or regioisomers, necessitating additional purification steps .

Advanced Research Questions

Q. How can hydrogen bonding patterns and crystal packing of this compound derivatives be analyzed to predict their physicochemical properties?

- Answer : Single-crystal X-ray diffraction (SC-XRD) reveals dihedral angles between aromatic rings (e.g., 18.60° and 81.36° in dimethyl 2-(4-methylbenzyl) derivatives) and C–H⋯O interactions that stabilize crystal lattices . Using SHELX software for refinement, researchers quantify intermolecular interactions (R factor ≤ 0.045) and assess their impact on properties like melting points . Graph set analysis (Etter’s methodology) classifies hydrogen-bonding motifs (e.g., chains or rings) to guide co-crystal design for enhanced stability .

Q. What strategies can mitigate contradictions in reported bioactivity data for this compound derivatives?

- Answer : Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing) and employ orthogonal methods like MIC assays and time-kill curves to validate activity . Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like bacterial enzymes, while metabolomic profiling post-exposure clarifies mechanism-specific responses. Cross-referencing with structurally similar compounds (e.g., 2-(((4-bromophenyl)amino)methyl)phenol) identifies shared bioactivity pathways .

Q. How can biocatalytic approaches be optimized for the sustainable synthesis of this compound?

- Answer : Immobilized lipases (e.g., Candida antarctica Lipase B) in non-aqueous media (e.g., ionic liquids) catalyze benzylation with >90% conversion. Key parameters include enzyme loading (10–15% w/w), temperature (40–50°C), and solvent polarity (log P > 2). Continuous-flow reactors with in-line NMR monitoring enable real-time optimization, reducing reaction time by 50%. Life cycle assessment (LCA) prioritizes solvents like 2-MeTHF to minimize environmental impact (E-factor < 5) .

Methodological Notes

- Synthesis : Optimize reaction stoichiometry and purification gradients to avoid byproducts like regioisomers .

- Crystallography : Use SHELXL for high-resolution refinement (data-to-parameter ratio > 15.0) and PLATON for validating hydrogen bonds .

- Sustainability : Biocatalytic routes reduce reliance on hazardous catalysts (e.g., AlCl₃) and align with green chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.